5-hydroxyferulic acid
5-hydroxyferulic acid
5-hydroxyferulic acid is ferulic acid in which the ring hydrogen at position 5 is substituted by a hydroxy group. It is a hydroxycinnamic acid and a methoxycinnamic acid. It is a conjugate acid of a 5-hydroxyferulate.
3-(3, 4-Dihydroxy-5-methoxy)-2-propenoic acid, also known as 3-methoxycaffeic acid or 5-hydroxyferulate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. 3-(3, 4-Dihydroxy-5-methoxy)-2-propenoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, 3-(3, 4-dihydroxy-5-methoxy)-2-propenoic acid is primarily located in the cytoplasm. Outside of the human body, 3-(3, 4-dihydroxy-5-methoxy)-2-propenoic acid can be found in a number of food items such as common mushroom, butternut squash, common thyme, and prickly pear. This makes 3-(3, 4-dihydroxy-5-methoxy)-2-propenoic acid a potential biomarker for the consumption of these food products.
3-(3, 4-Dihydroxy-5-methoxy)-2-propenoic acid, also known as 3-methoxycaffeic acid or 5-hydroxyferulate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. 3-(3, 4-Dihydroxy-5-methoxy)-2-propenoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, 3-(3, 4-dihydroxy-5-methoxy)-2-propenoic acid is primarily located in the cytoplasm. Outside of the human body, 3-(3, 4-dihydroxy-5-methoxy)-2-propenoic acid can be found in a number of food items such as common mushroom, butternut squash, common thyme, and prickly pear. This makes 3-(3, 4-dihydroxy-5-methoxy)-2-propenoic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1782-55-4
VCID:
VC0157235
InChI:
InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13)/b3-2+
SMILES:
COC1=CC(=CC(=C1O)O)C=CC(=O)O
Molecular Formula:
C10H10O5
Molecular Weight:
210.18 g/mol
5-hydroxyferulic acid
CAS No.: 1782-55-4
Main Products
VCID: VC0157235
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol
CAS No. | 1782-55-4 |
---|---|
Product Name | 5-hydroxyferulic acid |
Molecular Formula | C10H10O5 |
Molecular Weight | 210.18 g/mol |
IUPAC Name | (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13)/b3-2+ |
Standard InChIKey | YFXWTVLDSKSYLW-NSCUHMNNSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1O)O)/C=C/C(=O)O |
SMILES | COC1=CC(=CC(=C1O)O)C=CC(=O)O |
Canonical SMILES | COC1=CC(=CC(=C1O)O)C=CC(=O)O |
Melting Point | 182°C |
Physical Description | Solid |
Description | 5-hydroxyferulic acid is ferulic acid in which the ring hydrogen at position 5 is substituted by a hydroxy group. It is a hydroxycinnamic acid and a methoxycinnamic acid. It is a conjugate acid of a 5-hydroxyferulate. 3-(3, 4-Dihydroxy-5-methoxy)-2-propenoic acid, also known as 3-methoxycaffeic acid or 5-hydroxyferulate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. 3-(3, 4-Dihydroxy-5-methoxy)-2-propenoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, 3-(3, 4-dihydroxy-5-methoxy)-2-propenoic acid is primarily located in the cytoplasm. Outside of the human body, 3-(3, 4-dihydroxy-5-methoxy)-2-propenoic acid can be found in a number of food items such as common mushroom, butternut squash, common thyme, and prickly pear. This makes 3-(3, 4-dihydroxy-5-methoxy)-2-propenoic acid a potential biomarker for the consumption of these food products. |
Synonyms | 5-hydroxyferulic acid |
PubChem Compound | 446834 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume